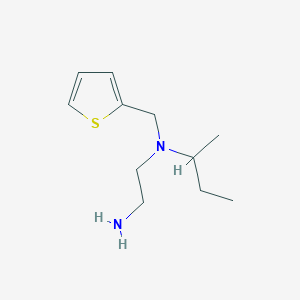

N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-butan-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2S/c1-3-10(2)13(7-6-12)9-11-5-4-8-14-11/h4-5,8,10H,3,6-7,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHRJYAVEIGZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(CCN)CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with ethane-1,2-diamine, sec-butyl bromide, and 2-thienylmethyl chloride.

Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thienyl group or the amine functionalities.

Substitution: The secondary butyl group and the thienylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Modified amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.

Pathways Involved: The compound could modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Similar Ethane-1,2-diamine Derivatives

Key Observations:

- The thienyl group in the target compound may offer similar benefits while introducing sulfur-mediated electronic effects.

- Synthesis Complexity : Lower yields (e.g., 15% for adamantyl-prenyl derivative) highlight challenges in introducing bulky substituents . The target compound’s synthesis may face similar hurdles due to steric hindrance from sec-butyl and thienyl groups.

- Biological Activity : SQ109 analogs demonstrate multi-stage antimalarial activity, suggesting ethane-1,2-diamine derivatives with hydrophobic substituents are promising scaffolds . The thienyl group’s aromaticity could modulate target binding compared to adamantyl or benzyl groups.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility:

- N-(1-Naphthyl)ethane-1,2-diamine dihydrochloride : Melting point 196–199°C (dec.), soluble in polar solvents .

- N-(Adamantan-2-yl)-N’-(2-cyclohexylethyl)ethane-1,2-diamine : Reported as a semi-solid, indicating moderate crystallinity .

- Target Compound : Expected to have lower melting points than hydrochloride salts due to free amine groups. Solubility may be enhanced by the thienyl group’s moderate polarity.

Spectroscopic Data:

- SQ109 Analogs : Characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, with precise mass matching (<5 ppm error) .

- Target Compound : Anticipated $ ^1H $ NMR signals: δ 1.0–1.5 (sec-butyl CH$_3$), δ 6.5–7.2 (thienyl protons). HRMS would confirm molecular ion peaks at m/z ~224.

Antimalarial Activity:

Biological Activity

N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine is a synthetic organic compound belonging to the class of diamines, characterized by the presence of two amine groups. This compound has garnered interest in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a sec-butyl group and a thienylmethyl group attached to an ethane-1,2-diamine backbone. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

Key Mechanisms:

- Enzyme Interaction: The compound may modulate the activity of various enzymes involved in metabolic pathways.

- Receptor Binding: It has been shown to interact with receptors that regulate cell growth and apoptosis.

- Signaling Pathways: The compound influences signaling pathways related to cell survival and proliferation, potentially enhancing the efficacy of existing therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its potential use in cancer therapy. It has been found to enhance the uptake of chemotherapy drugs into cancer cells, thereby increasing their efficacy. In vitro studies show that it can induce apoptosis in certain cancer cell lines.

Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Therapeutics

In another study focused on cancer therapeutics, researchers tested the compound's ability to enhance doxorubicin's effectiveness against MCF-7 breast cancer cells. Results indicated a synergistic effect, where co-treatment with this compound led to a significant decrease in cell viability compared to doxorubicin alone.

Q & A

Q. What are the recommended synthetic routes for N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar diamines (e.g., N’-substituted ethane-1,2-diamines) often involves nucleophilic substitution or reductive amination. For example, analogous compounds are synthesized by reacting amines with halogenated precursors in solvents like dichloromethane at controlled temperatures (20–25°C) . Optimization includes:

- Solvent Selection : Polar aprotic solvents enhance reaction rates for amine alkylation.

- Catalyst Use : Transition metal catalysts (e.g., Pd or Pt) may improve yield in reduction steps .

- Purification : Column chromatography or recrystallization ensures purity. Reaction progress can be monitored via TLC or NMR spectroscopy.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation exposure.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers determine the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with UV detection quantifies purity (target ≥95%).

- Spectroscopy : H/C NMR confirms functional groups; FT-IR identifies amine N-H stretches (~3300 cm).

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles .

- Thermal Analysis : DSC measures melting points (decomposition observed near 320°C in analogs) .

Advanced Research Questions

Q. What advanced catalytic applications has this compound shown in organic synthesis, and what mechanistic insights support these applications?

- Methodological Answer : Diamines with thienyl groups act as ligands in transition metal catalysis. For instance:

- Cross-Coupling Reactions : Palladium complexes of similar diamines facilitate C–C bond formation via oxidative addition/reductive elimination cycles .

- Asymmetric Catalysis : Chiral diamine ligands induce enantioselectivity in ketone reductions. Mechanistic studies (DFT calculations) reveal steric effects from the sec-butyl group directing substrate orientation .

- Biological Activity : Thiophene moieties enhance interactions with biomolecules (e.g., enzyme inhibition assays) .

Q. How can computational modeling tools like COMSOL Multiphysics be integrated to optimize the synthesis or application processes involving this compound?

- Methodological Answer :

- Reaction Simulation : Use finite element analysis (FEA) to model heat/mass transfer in batch reactors, optimizing temperature gradients and mixing efficiency .

- Process Automation : AI-driven platforms predict optimal reaction conditions (e.g., solvent ratios, catalyst loading) via machine learning on historical data .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding affinities for drug design applications .

Q. What strategies are recommended for resolving contradictions in experimental data related to the compound’s reactivity or biological activity?

- Methodological Answer :

- Theoretical Frameworks : Link discrepancies to steric/electronic effects. For example, unexpected regioselectivity may arise from thienyl group electron-withdrawing properties .

- Control Experiments : Replicate studies under inert atmospheres to rule out oxidation side reactions.

- Data Triangulation : Cross-validate HPLC purity data with elemental analysis and HRMS .

- Collaborative Reanalysis : Share raw datasets with peers to identify systematic errors (e.g., calibration drift in spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.